

enhancing tebipenem pivoxil solubility and dissolution rate

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Compound Focus: Tebipenem Pivoxil

CAS No.: 161715-24-8

Cat. No.: S544817

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Formulation Strategies & Excipient Selection

The core strategy from the patent involves creating immediate-release (IR) oral dosage forms using specific pharmaceutical excipients to ensure effective drug delivery [1]. The key components of these formulations are summarized in the table below.

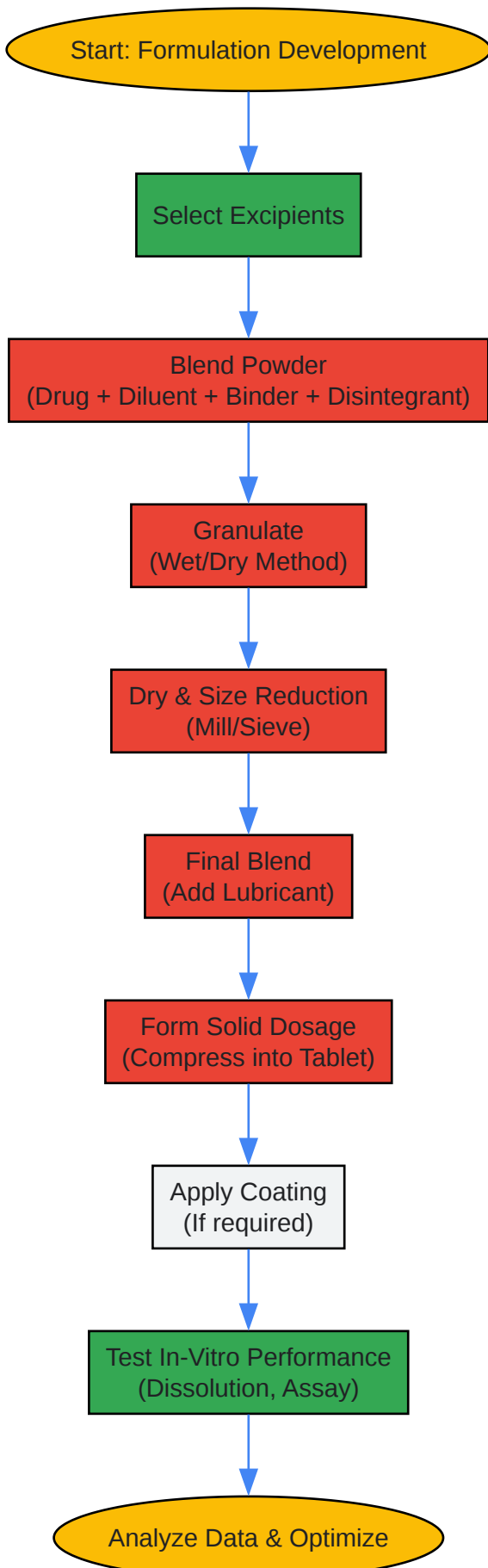
Table 1: Key Excipients for Tebipenem Pivoxil Formulations

Excipient Category	Specific Compounds Mentioned	Function & Notes
Binding Agents	Hydroxypropyl methyl cellulose (HPMC), Polyvinylpyrrolidone (PVP), Copovidone [1]	Provide cohesion to the powder mixture and granule strength.
Diluents	Microcrystalline cellulose, Lactose (anhydrous or monohydrate), Mannitol, Starch [1]	Increase bulk of the dosage form to allow for practical handling and compression.
Disintegrants	Croscarmellose sodium, Crospovidone, Sodium starch glycolate [1]	Facilitate the breakup of the tablet in the gastrointestinal fluid, aiding dissolution.

Excipient Category	Specific Compounds Mentioned	Function & Notes
Lubricants	Magnesium stearate, Fatty acid esters [1]	Reduce friction during tablet ejection from the die and improve powder flow.
Coating Agents	Hydroxypropyl methyl cellulose (HPMC)-based coatings [1]	Used in modified-release forms to control the drug's dissolution profile.

Experimental Workflow for Formulation Development

The following diagram outlines a generalized workflow for developing a solid oral dosage form, based on the processes implied by the patent information [1].



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Insights for Further Investigation

While the provided data gives a starting point, here are some directions for deeper technical investigation:

- **Explore Advanced Techniques:** The patent focuses on conventional tablet-making processes. To significantly enhance the solubility of a BCS Class IV drug like **tebipenem pivoxil**, you might need to investigate advanced techniques. Promising approaches mentioned in other contexts include **solid dispersions** (embedding the drug in a hydrophilic polymer matrix) and **cyclodextrin complexation** (forming water-soluble inclusion complexes) [2].
- **Systematic Optimization:** The dissolution rate and overall bioavailability will be highly dependent on the specific grades and ratios of the excipients used. A systematic Design of Experiments (DoE) approach is recommended to optimize these variables and understand their interactions [1].

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References

1. Novel tebipenem pivoxil immediate and modified release ... [patents.google.com]
2. Effect of sugars and sugar alcohols on the solubility , dissolution, and... [link.springer.com]

To cite this document: Smolecule. [enhancing tebipenem pivoxil solubility and dissolution rate].

Smolecule, [2026]. [Online PDF]. Available at:

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